molecular formula C16H15N5O2S B7463883 N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide

Cat. No. B7463883
M. Wt: 341.4 g/mol
InChI Key: FGKQBZUFCZBQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide, also known as APTP, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves the inhibition of PNP activity. PNP is an enzyme that catalyzes the cleavage of purine nucleosides into their respective bases and ribose or deoxyribose sugars. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide binds to the active site of PNP and blocks the enzymatic activity, leading to the accumulation of purine nucleosides and their toxic metabolites. This can result in the death of cancer cells or the suppression of the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been shown to have biochemical and physiological effects on various cell types. It has been shown to induce apoptosis (cell death) in cancer cells by inhibiting PNP activity and causing the accumulation of toxic metabolites. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has also been shown to suppress the immune system by inhibiting the proliferation of T-cells and the production of cytokines. This can be useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for PNP inhibition, which can be useful in studying the role of PNP in various diseases. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide is also stable and can be easily synthesized in large quantities. However, one limitation is that N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide is not selective for PNP and can inhibit other enzymes such as adenosine deaminase (ADA). This can lead to off-target effects and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide. One direction is the development of more selective PNP inhibitors that do not inhibit other enzymes such as ADA. Another direction is the optimization of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide for in vivo studies, as it has only been studied in vitro so far. Additionally, N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide can be used as a starting point for the development of drugs for the treatment of various diseases such as cancer and autoimmune disorders.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves a series of chemical reactions starting from 4-acetylphenylamine and 9H-purine-6-thiol. The reaction involves the acylation of 4-acetylphenylamine with acetic anhydride to form N-(4-acetylphenyl)acetamide. The resulting compound is then reacted with 9H-purine-6-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide. The final product can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound to study the activity of purine nucleoside phosphorylase (PNP), an enzyme involved in the metabolism of purine nucleosides. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been shown to inhibit PNP activity, which can be useful in the development of drugs for the treatment of various diseases such as cancer, viral infections, and autoimmune disorders.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-9(22)11-3-5-12(6-4-11)21-15(23)10(2)24-16-13-14(18-7-17-13)19-8-20-16/h3-8,10H,1-2H3,(H,21,23)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKQBZUFCZBQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide

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